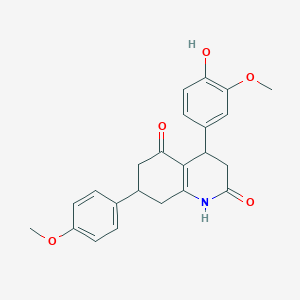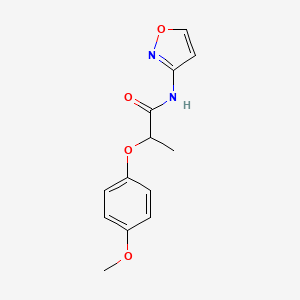![molecular formula C17H26N2O B4733809 2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4733809.png)
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide
Descripción general
Descripción
2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is also known as MP-10 and has been studied extensively for its potential as a treatment for various neurological disorders.
Mecanismo De Acción
The mechanism of action of MP-10 involves the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, MP-10 increases the levels of dopamine in the brain, leading to an increase in mood and motivation. MP-10 has also been shown to have a high affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of serotonin and norepinephrine, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are related to its mechanism of action. By increasing the levels of dopamine in the brain, MP-10 has been shown to have a positive effect on mood and motivation. This increase in dopamine levels has also been shown to have a potential therapeutic effect on addiction and depression. MP-10 has also been shown to have an effect on serotonin and norepinephrine levels, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MP-10 in lab experiments are related to its potential therapeutic applications. MP-10 has been shown to have a high affinity for DAT, SERT, and NET, making it a potentially useful tool for studying the role of these transporters in various neurological disorders. However, the limitations of using MP-10 in lab experiments are related to its potential side effects and toxicity. MP-10 has been shown to have a potential for abuse and may have adverse effects on the cardiovascular system.
Direcciones Futuras
For the study of MP-10 include further research into its potential therapeutic applications, as well as the development of safer and more effective derivatives. MP-10 has shown promise as a potential treatment for depression, addiction, and other neurological disorders, and further research in this area may lead to the development of new and effective treatments. Additionally, the development of safer derivatives of MP-10 may reduce the potential for abuse and toxicity associated with this compound.
Conclusion:
In conclusion, MP-10 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. The synthesis of MP-10 is relatively simple, and it has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. The mechanism of action of MP-10 involves the inhibition of DAT, SERT, and NET, which leads to an increase in dopamine, serotonin, and norepinephrine levels in the brain. MP-10 has both advantages and limitations for lab experiments, and future directions for research include further exploration of its therapeutic potential and the development of safer derivatives.
Aplicaciones Científicas De Investigación
MP-10 has been studied extensively for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and addiction. Research has shown that MP-10 acts as a selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This increase in dopamine levels has been shown to have a positive effect on mood and motivation, making MP-10 a potential treatment for depression and addiction.
Propiedades
IUPAC Name |
2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-8-12-19(13-9-14)11-5-10-18-17(20)16-7-4-3-6-15(16)2/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGAPSFCICQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4733743.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4733746.png)
![2-{1-(4-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4733759.png)
![methyl 3-chloro-6-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4733774.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B4733785.png)
![ethyl 1-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4733786.png)
![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4733797.png)
![propyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B4733804.png)
![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B4733812.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4733815.png)
![3-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4733823.png)